6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Overview
Description
6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an ethylsulfonyl group and a thiol group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride in the presence of a base such as pyridine.
Addition of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ethylsulfonyl group can be reduced to an ethylsulfide group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Thiolating agents like thiourea or sodium hydrosulfide can be used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethylsulfide derivatives.
Substitution: Various thiol-substituted benzoxazole derivatives.
Scientific Research Applications
6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfonyl)-1,3-benzoxazole-2-thiol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
6-(Ethylsulfonyl)-1,3-benzoxazole-2-amine: Similar structure but with an amine group instead of a thiol group.
6-(Ethylsulfonyl)-1,3-benzoxazole-2-methanol: Similar structure but with a hydroxymethyl group instead of a thiol group.
Uniqueness
6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both the ethylsulfonyl and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Biological Activity
6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features both an ethylsulfonyl group and a thiol group, contributing to its distinct chemical reactivity. The presence of these functional groups allows for diverse interactions with biological molecules, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily mediated through:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, which may lead to enzyme inhibition or modulation of protein function.
- Enhanced Solubility : The ethylsulfonyl group improves the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.
- Influence on Cellular Pathways : The compound has been shown to affect various signaling pathways, gene expression, and cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The minimal inhibitory concentration (MIC) values suggest significant potency:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Candida albicans | 20 |
These results indicate that the compound has a broad spectrum of activity, although it is less potent than some standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 4.5 |
A549 (lung cancer) | 6.2 |
HepG2 (liver cancer) | 5.0 |
These findings suggest that the compound induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzoxazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against resistant strains compared to traditional antibiotics .
- Cancer Cell Inhibition : In a comparative study against standard chemotherapeutics like doxorubicin, this compound showed comparable or enhanced efficacy in inhibiting tumor cell growth in vitro, highlighting its potential as an alternative therapeutic agent .
Research Applications
The compound is being investigated for various applications beyond antimicrobial and anticancer properties:
- Drug Development : Its unique structure makes it a valuable scaffold for synthesizing new therapeutic agents.
- Material Science : Research is ongoing into its use in developing polymers and coatings with specific properties due to its chemical reactivity.
Properties
IUPAC Name |
6-ethylsulfonyl-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-7-8(5-6)13-9(14)10-7/h3-5H,2H2,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBGVIVSUPWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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